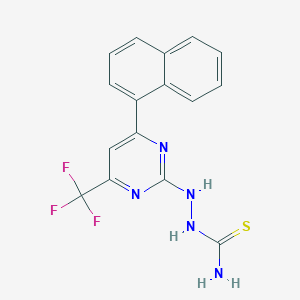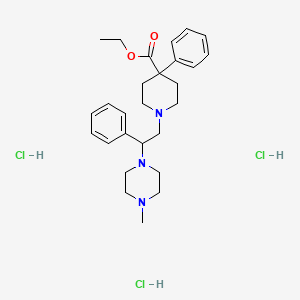
Isonipecotic acid, 1-(beta-(4-methyl-1-piperazinyl)phenethyl)-4-phenyl-, ethyl ester, trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonipecotic acid, 1-(beta-(4-methyl-1-piperazinyl)phenethyl)-4-phenyl-, ethyl ester, trihydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties and is often studied for its pharmacological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from basic organic molecules. One common method involves the reaction of isonipecotic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 1-(beta-(4-methyl-1-piperazinyl)phenethyl)-4-phenyl-amine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to understand its interaction with biological molecules.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine derivatives: These compounds share a similar piperazine ring structure and are often used in medicinal chemistry.
Phenethylamines: These compounds have a similar phenethylamine backbone and are known for their pharmacological properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for specific interactions with biological targets. Its trihydrochloride form also enhances its solubility and stability, making it more suitable for certain applications.
Eigenschaften
CAS-Nummer |
13451-62-2 |
|---|---|
Molekularformel |
C27H40Cl3N3O2 |
Molekulargewicht |
545.0 g/mol |
IUPAC-Name |
ethyl 1-[2-(4-methylpiperazin-1-yl)-2-phenylethyl]-4-phenylpiperidine-4-carboxylate;trihydrochloride |
InChI |
InChI=1S/C27H37N3O2.3ClH/c1-3-32-26(31)27(24-12-8-5-9-13-24)14-16-29(17-15-27)22-25(23-10-6-4-7-11-23)30-20-18-28(2)19-21-30;;;/h4-13,25H,3,14-22H2,1-2H3;3*1H |
InChI-Schlüssel |
SKBFVALEQIENFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCN(CC1)CC(C2=CC=CC=C2)N3CCN(CC3)C)C4=CC=CC=C4.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


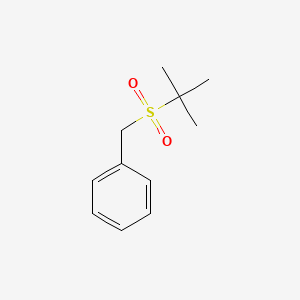
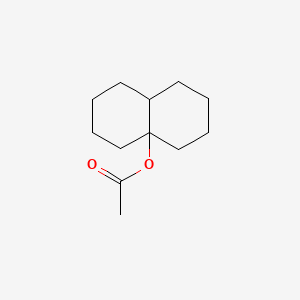
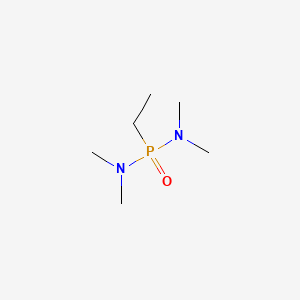
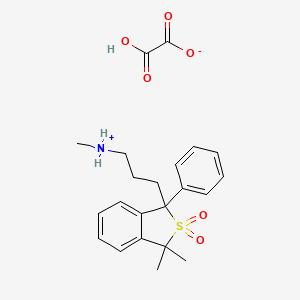
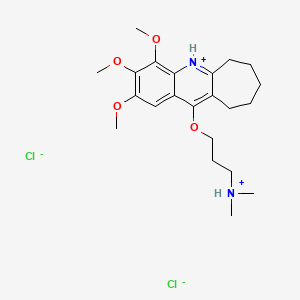
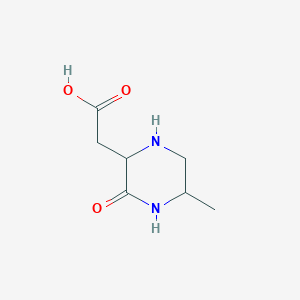
![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)
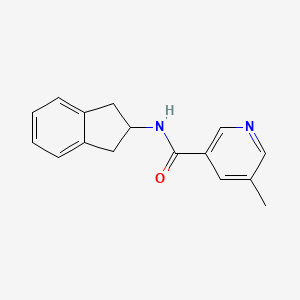
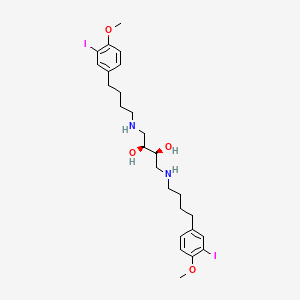
![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)
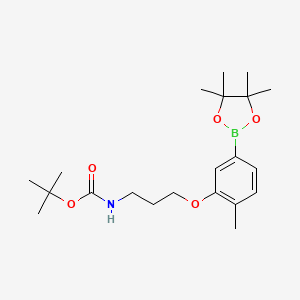
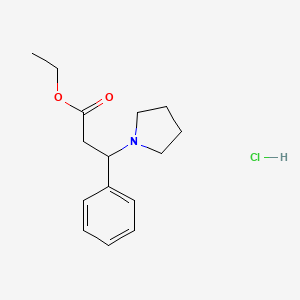
![[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate](/img/structure/B13732782.png)
